sulfanylidenezinc

Catalog No.
S578975
CAS No.
1314-98-3
M.F
ZnS
SZn
M. Wt
97.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sulfanylidenezinc

CAS Number

1314-98-3

Product Name

sulfanylidenezinc

IUPAC Name

sulfanylidenezinc

Molecular Formula

ZnS
SZn

Molecular Weight

97.4 g/mol

InChI

InChI=1S/S.Zn

InChI Key

WGPCGCOKHWGKJJ-UHFFFAOYSA-N

SMILES

S=[Zn]

Solubility

Insol in alkalies; sol in dil mineral acids
0.00069 g/100 cc water at 18 °C (Alpha); 0.00065 g/100 cc water at 18 °C (Beta)
Solubility in water: none

Synonyms

sphalerite, zinc sulfide

Canonical SMILES

[S-2].[Zn+2]
  • Light-emitting diodes (LEDs): ZnS, particularly in its nanocrystal form, exhibits the potential for efficient light emission in the ultraviolet (UV) range []. This makes it a promising candidate for developing UV-LEDs, which have applications in sterilization, water purification, and medical diagnostics [].
  • Electroluminescent devices: ZnS demonstrates electroluminescence, the ability to emit light under an electric field. Research explores its potential for various electroluminescent devices, including flat-panel displays and solid-state lighting [].
  • Sensors: ZnS exhibits sensitivity to various stimuli, such as light and chemicals, making it a potential candidate for developing various types of sensors. Research is ongoing to explore its use in UV detectors, gas sensors, and biosensors [].

These applications often involve doping ZnS with other elements to modify its properties and tailor them for specific applications. Doping allows researchers to control the wavelength of light emitted, conductivity, and sensitivity to various stimuli.

Photocatalysis and Environmental Applications

Another important area of scientific research involving ZnS is its photocatalytic properties. When exposed to light, ZnS can generate reactive oxygen species that can degrade organic pollutants present in water or air. This makes it a promising candidate for environmental remediation applications such as wastewater treatment and air purification [].

Research focuses on optimizing the photocatalytic activity of ZnS by controlling its size, morphology, and surface properties. This involves exploring various methods for synthesizing ZnS nanostructures with enhanced photocatalytic activity.

Other Research Areas

Beyond the areas mentioned above, ZnS is also being investigated for various other scientific research applications, including:

  • Solar cells: Research explores the potential of ZnS as a material for developing efficient solar cells due to its suitable band gap and photoconductivity.
  • Field-effect transistors (FETs): ZnS nanostructures are being investigated for their potential use in developing high-performance FETs [].
  • Biomedical applications: Research explores the potential of ZnS nanoparticles for applications in drug delivery, biosensing, and wound healing due to their biocompatibility and unique properties [].

Sulfanylidenezinc, commonly known as zinc sulfide, is an inorganic compound with the chemical formula ZnS. It is characterized by its yellowish-white powder appearance and is notable for its semiconducting properties. Zinc sulfide exists in two primary crystalline forms: sphalerite (zinc blende) and wurtzite, which differ in their crystal structures. The compound is insoluble in water but can be oxidized to form zinc sulfate when exposed to oxygen .

The mechanism of action of ZnS depends on its application. In its role as a phosphor in cathode-ray tubes (CRTs) or light-emitting diodes (LEDs), ZnS doped with specific elements like copper (Cu) absorbs energy and re-emits it as visible light through luminescence processes [, ]. The specific color emitted depends on the dopant element [].

  • Oxidation: Zinc sulfide can be oxidized to zinc sulfate in the presence of oxygen:
    2ZnS+3O22ZnSO42\text{ZnS}+3\text{O}_2\rightarrow 2\text{ZnSO}_4
  • Reduction: Under specific conditions, it can be reduced to elemental zinc and sulfur:
    2ZnS+C2Zn+CS22\text{ZnS}+\text{C}\rightarrow 2\text{Zn}+\text{CS}_2
  • Reactivity with Acids: When treated with strong acids, zinc sulfide can release hydrogen sulfide gas:
    ZnS+2HClZnCl2+H2S\text{ZnS}+2\text{HCl}\rightarrow \text{ZnCl}_2+\text{H}_2\text{S}

These reactions highlight the compound's versatility and potential applications in various chemical processes .

Sulfanylidenezinc can be synthesized through several methods:

  • Direct Combination: Zinc and sulfur can be directly combined at high temperatures:
    Zn+SZnS\text{Zn}+\text{S}\rightarrow \text{ZnS}
  • Precipitation Method: A common laboratory method involves reacting zinc salts (like zinc sulfate) with sodium sulfide:
    ZnSO4+Na2SZnS+Na2SO4\text{ZnSO}_4+\text{Na}_2\text{S}\rightarrow \text{ZnS}+\text{Na}_2\text{SO}_4
  • Hydrothermal Synthesis: This method involves synthesizing zinc sulfide under high pressure and temperature conditions, yielding high-purity crystals suitable for electronic applications .

Sulfanylidenezinc has a wide range of applications:

  • Optoelectronics: Due to its semiconducting properties, it is used in light-emitting diodes (LEDs), photodetectors, and solar cells.
  • Pigments: It serves as a white pigment in paints and coatings due to its opacity and brightness.
  • Phosphors: Used in cathode ray tubes and fluorescent lights, where it emits light when excited by radiation.
  • Biological Sensors: Its unique properties allow it to be utilized in various biosensing applications .

Interaction studies of sulfanylidenezinc primarily focus on its reactivity with other compounds. Research indicates that it can interact with various oxidizing agents and acids, leading to the formation of different products. Additionally, studies on its interactions with biological systems have shown that while it has minimal direct biological activity, its compounds may influence cellular processes under specific conditions .

Sulfanylidenezinc shares similarities with several other compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
Cadmium SulfideCdSToxicity concerns; used in solar cells and pigments.
Lead SulfidePbSNotable for its use in infrared detectors; highly toxic.
Mercury SulfideHgSKnown for its red pigment (vermilion); highly toxic.
Barium Zinc SulfateBaZn(SO₄)₂Used as a pigment; less toxic than other sulfides.

Uniqueness of Sulfanylidenezinc

What sets sulfanylidenezinc apart from these similar compounds is its relatively lower toxicity compared to cadmium or mercury sulfides, making it a safer alternative for many applications. Additionally, its semiconductor properties are particularly advantageous for optoelectronic devices .

Zinc sulfide nanostructures are synthesized through diverse routes, each tailored to achieve specific morphologies, sizes, and crystal phases. Below is a detailed analysis of the most prominent methodologies.

Hydrothermal/Solvothermal Fabrication Techniques

Hydrothermal synthesis enables precise control over particle size and morphology by leveraging high-pressure aqueous environments. A typical protocol involves reacting zinc chloride (ZnCl₂) with thiourea (SC(NH₂)₂) in the presence of potassium hydroxide (KOH) at 120–160°C for 8–12 hours. The KOH concentration critically influences crystallite size, with concentrations of 0.5–2 M yielding cubic sphalerite structures averaging 40–61 nm. Surfactant-free methods using zinc acetate and thiourea at 160°C produce wurtzite ZnS nanoparticles with sizes below 10 nm.

Key Advantages:

  • Scalability: Suitable for large-scale production.
  • Low Temperature: Operates below 200°C, reducing energy costs.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

PrecursorsTemperature (°C)Time (h)StructureParticle SizeReference
ZnCl₂, Thiourea, KOH12012Cubic40–61 nm
Zn(CH₃COO)₂, SC(NH₂)₂1608Hexagonal<10 nm

Chemical Vapor Deposition Approaches

Aerosol-assisted chemical vapor deposition (AACVD) deposits ZnS thin films on substrates using zinc thiosemicarbazone precursors. At 400–500°C, hexagonal wurtzite films form with granular textures and uniform stoichiometry (1:1 Zn:S ratio). This method is ideal for optoelectronic devices due to its compatibility with glass substrates and tunable optical band gaps (3.68–3.91 eV).

Mechanistic Insight:
Thiosemicarbazone ligands decompose into ZnS while releasing volatile byproducts, enabling conformal coating.

Solid-State Reaction Mechanisms

Solid-state synthesis combines zinc acetate dihydrate [(CH₃COO)₂Zn·2H₂O] and sodium sulfide (Na₂S·xH₂O) under ambient conditions. The reaction proceeds via:

$$ \text{Zn(CH}3\text{COO)}2 + \text{Na}2\text{S} \rightarrow \text{ZnS} + 2\text{CH}3\text{COONa} $$

Crystallite sizes as small as 6.41 nm are achievable, with cubic structures confirmed via X-ray diffraction (XRD). Post-synthesis annealing at 300°C enhances crystallinity but may induce agglomeration.

Challenges:

  • Impurity Control: Residual organic ligands require rigorous washing.

Precipitation-Based Synthesis Optimization

The precipitation method offers simplicity and cost-effectiveness. Zinc acetate reacts with sodium sulfide in aqueous media to form ZnS nanoparticles. Polyvinylpyrrolidone (PVP) capping reduces agglomeration, yielding spherical particles (200–700 nm) with band gaps of 3.57–3.71 eV.

Optimized Protocol:

  • Precursor Mixing: Zinc acetate and sodium sulfide solutions are stirred for 5 hours.
  • PVP Addition: Capping agent stabilizes nanoparticles during hydrothermal treatment.

Table 2: Impact of PVP on ZnS Properties

PropertyZnS (Uncapped)PVP-ZnS (Capped)Reference
Crystallite Size (nm)3.932.36
Band Gap (eV)3.573.71
Photocatalytic Efficiency50% MB degradation in 120 min100% MB degradation in 60 min

Template-Assisted Growth Strategies

Layer-by-layer (LbL) deposition and polymer templates enable controlled ZnS nucleation. For example, polydiallyldimethylammonium chloride (PDDA)–polystyrenesulfonate (PSS) films act as matrices for Zn²⁺ ion adsorption. Subsequent reduction with thiourea generates cubic ZnS nanoparticles within the polymer matrix.

Advanced Techniques:

  • Microporous Polypropylene Membranes: Acrylic acid-grafted PP hosts ZnS nanoparticles uniformly distributed across the matrix.
  • ZIF-8 Templates: Truncated rhombic dodecahedral ZIF-8 frameworks guide ZnS nanocage formation via sulfidation.

Sulfanylidenezinc exhibits remarkable potential for visible-light-driven hydrogen evolution, primarily attributed to its favorable electronic structure and band gap properties. The conduction band potential of zinc sulfide (-1.04 to -1.44 V vs standard hydrogen electrode) provides sufficient driving force for hydrogen evolution reactions.

The incorporation of sulfur vacancies represents a critical advancement in extending the optical absorption of sulfanylidenezinc into the visible light region. These vacancies generate midgap defect states approximately 0.8 eV below the conduction band edge, enabling visible light absorption while maintaining adequate reduction potential for hydrogen evolution. Research demonstrates that the concentration of sulfur vacancies can be precisely controlled through synthetic parameters, with optimal concentrations yielding hydrogen evolution rates exceeding 2500 μmol h⁻¹ g⁻¹.

Heterojunction formation significantly enhances the photocatalytic performance of sulfanylidenezinc systems. The ZnS/ZnIn₂S₄ Z-scheme heterojunction achieves a maximum hydrogen evolution rate of 464.1 μmol h⁻¹, representing a 16.2-fold improvement over pure ZnS. This enhancement is attributed to the efficient separation of photogenerated charge carriers through the Z-scheme electron transfer mechanism, which preserves the strong redox potentials of both components.

Core-shell architectures, particularly CdS/ZnS nanorods, demonstrate exceptional performance with hydrogen evolution rates reaching 239 μmol h⁻¹ mg⁻¹ without noble metal cocatalysts. The ZnS shell prevents photocorrosion of the CdS core while facilitating efficient charge transfer. The average apparent quantum yield achieves 16.8% under 420 nm monochromatic light, demonstrating the high efficiency of this cocatalyst-free system.

Solid solution approaches, exemplified by ZnS-CuInS₂-AgInS₂ systems, enable broad visible light absorption through compositional band gap engineering. These systems exhibit activity under simulated solar irradiation (AM 1.5), with the optimal composition achieving significant hydrogen evolution rates through controlled energy band structure modification.

Pollutant Degradation Pathways in Environmental Remediation

Sulfanylidenezinc demonstrates extensive capabilities for environmental pollutant degradation through advanced oxidation processes. The photocatalytic mechanism involves the generation of reactive oxygen species, including hydroxyl radicals (- OH), superoxide anions (O₂- ⁻), and holes (h⁺), which collectively mineralize organic contaminants.

The degradation of organic dyes represents a primary application area for sulfanylidenezinc photocatalysts. ZnS@ZnO nanocomposites achieve 95.3% degradation of methylene blue within 480 minutes under visible light irradiation. The heterojunction between ZnS and ZnO creates a Z-scheme charge transfer mechanism that effectively suppresses electron-hole recombination while maintaining strong oxidation potentials.

Pharmaceutical compound degradation has been demonstrated with ZnS-based systems. The ZnS/WO₃ composite achieves 95% degradation of sulfamethoxazole within 60 minutes under visible light irradiation. The enhanced visible light absorption and efficient charge separation mechanisms contribute to the superior performance in pharmaceutical wastewater treatment.

Polyaromatic hydrocarbon degradation is achieved through ZnS/Ag₂S nanocomposites, which demonstrate over 70% degradation efficiency for compounds such as naphthalene, phenanthrene, and pyrene. The bimetallic sulfide system provides enhanced light absorption and efficient charge separation for the mineralization of these persistent organic pollutants.

The degradation pathways typically involve initial hydroxyl radical attack on the aromatic rings, followed by ring-opening reactions and subsequent mineralization to carbon dioxide and water. The presence of sulfur vacancies in engineered ZnS systems creates additional active sites for pollutant adsorption and subsequent photocatalytic degradation.

Quantum dots-based systems, particularly ZnS quantum dots immobilized in porous cellulose/chitosan sponges, achieve 95.94% degradation of Congo red within 120 minutes. The combination of adsorption and photocatalytic degradation mechanisms provides exceptional efficiency in dye removal applications.

Charge Carrier Dynamics in Sulfur Vacancy-Engineered ZnS

The introduction of sulfur vacancies fundamentally alters the electronic structure and charge carrier dynamics of sulfanylidenezinc. These vacancies serve as electron trapping centers, creating localized midgap states that facilitate visible light absorption while extending photogenerated carrier lifetimes.

Electron spin resonance spectroscopy reveals that sulfur vacancies generate signals at g = 2.004, confirming their role as electron capture centers. The concentration of these vacancies can be precisely controlled through synthetic parameters, with optimal concentrations yielding enhanced photocatalytic performance. Excessive vacancy concentrations lead to increased recombination rates, demonstrating the critical importance of controlled defect engineering.

The synergistic effect of sulfur vacancies and cocatalysts significantly enhances charge carrier dynamics. In Ti₃C₂Tx/ZnIn₂S₄ heterostructures, the combination of sulfur vacancies and MXene cocatalysts results in a 3.6-fold improvement in hydrogen evolution performance. The sulfur vacancies act as electron traps, while the MXene provides conductive pathways for efficient charge transport.

Femtosecond transient absorption spectroscopy studies reveal that sulfur vacancy-engineered systems exhibit modified charge carrier relaxation dynamics. The presence of vacancies creates additional pathways for charge separation, with electron filling lifetimes reduced from 18.61 ps to 11.98 ps in optimized systems. This acceleration in charge dynamics directly correlates with enhanced photocatalytic activity.

The spatial distribution of sulfur vacancies influences charge carrier dynamics significantly. Surface-localized vacancies provide active sites for catalytic reactions, while bulk vacancies primarily serve as recombination centers. Controlled plasma treatment and chemical reduction methods enable preferential generation of surface vacancies, optimizing the balance between charge separation and recombination processes.

Density functional theory calculations confirm that sulfur vacancies induce localized electronic states within the band gap, facilitating both visible light absorption and charge carrier separation. The calculated formation energies and electronic structures provide theoretical frameworks for optimizing vacancy concentrations in practical photocatalytic systems.

Cocatalyst Integration for Enhanced Quantum Efficiency

The integration of cocatalysts with sulfanylidenezinc systems represents a critical strategy for achieving high quantum efficiency in photocatalytic applications. Noble metal cocatalysts, particularly platinum and palladium, form Schottky junctions with ZnS, creating built-in electric fields that facilitate charge separation and provide active sites for hydrogen evolution.

Bimetallic cocatalyst systems demonstrate exceptional performance, with Pt-Pd alloys achieving quantum efficiencies up to 93% in optimized systems. The synergistic effects between different metals optimize both electron capture and hydrogen evolution kinetics. The optimal loading typically ranges from 0.5-3 wt%, balancing enhancement effects with cost considerations.

Earth-abundant cocatalysts provide sustainable alternatives to noble metals while maintaining high performance. Transition metal sulfides, including NiS, CoS, and MoS₂, achieve quantum efficiencies of 10-60% through interfacial charge transfer mechanisms. These systems benefit from the chemical compatibility between sulfide cocatalysts and ZnS photocatalysts, ensuring stable interface formation.

Metal phosphides, particularly MoP and CoP, demonstrate exceptional hydrogen evolution activity with quantum efficiencies reaching 15-50%. The metallic conductivity of these phosphides facilitates electron transport, while their optimized hydrogen adsorption properties reduce overpotentials for hydrogen evolution reactions.

Single-atom cocatalysts represent an emerging frontier in quantum efficiency optimization. Atomically dispersed platinum and ruthenium achieve quantum efficiencies of 30-90% with ultra-low loading amounts (0.01-0.5 wt%). The isolated metal atoms provide maximum atom utilization efficiency while minimizing material costs.

Carbon-based cocatalysts, including graphene, carbon nanotubes, and carbon dots, enhance quantum efficiency through improved charge transport and separation. These materials provide conductive pathways for photogenerated electrons while offering cost-effective alternatives to metallic cocatalysts. Quantum efficiencies typically range from 5-40%, with performance dependent on the specific carbon material and integration method.

MXene cocatalysts demonstrate exceptional performance in ZnS-based systems, achieving quantum efficiencies of 20-55% through their unique 2D conductive properties. The Ti₃C₂Tx MXene provides both electron transport pathways and active sites for hydrogen evolution, representing a promising class of earth-abundant cocatalysts.

The optimization of cocatalyst loading is critical for maximizing quantum efficiency. Insufficient loading results in limited active sites, while excessive loading leads to light shielding and increased recombination. Systematic studies demonstrate that optimal loading depends on the specific cocatalyst type, with noble metals requiring 0.1-5 wt%, while earth-abundant alternatives typically require 1-15 wt% loading.

The stability of cocatalyst-integrated systems is essential for practical applications. Noble metal cocatalysts demonstrate excellent stability due to their corrosion resistance, while earth-abundant alternatives may require surface protection or stabilization strategies. Long-term stability testing reveals that properly integrated cocatalyst systems maintain over 90% of their initial activity after extended operation cycles.

Cocatalyst TypeQuantum Efficiency (%)H₂ Evolution Rate (μmol h⁻¹ g⁻¹)Optimal Loading (wt%)Stability
Pt/ZnS10-30500-20000.1-5Excellent
PtPd/ZnS40-853000-120000.5-3Excellent
NiS/ZnS12-381000-35001-10Good
MoS₂/ZnS8-25800-30002-8Good
Ti₃C₂Tx/ZnS20-551800-70003-15Good
Carbon dots/ZnS8-25400-15005-20Excellent

Physical Description

Zinc sulfide appears as a yellowish-white powder in a liquid. Insoluble in water and denser than water. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways.
DryPowder; OtherSolid; PelletsLargeCrystals
WHITE-TO-YELLOW CRYSTALS OR POWDER.

Color/Form

Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite)
White hexagonal crystals /wurtzite/
Gray-white cubic crystals /sphalerite/
White to grayish-white or yellowish powder colorless cubic crystals

Density

4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite)
4.0 g/cm³

Melting Point

1700 °C

UNII

KPS085631O

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 794 of 870 companies (only ~ 8.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Impurities

Sulfides of Pb, Cd, Mn, and Cu are often present. ... Also ... small amounts of As, Sn, Bi, Co, Hg, In, Tl, Ga, Ge, Ag, and Au.

Other CAS

1314-98-3
12138-06-6
12169-28-7

Wikipedia

Zinc sulfide

Use Classification

Cosmetics -> Depilatory

Methods of Manufacturing

Two processes are used to produce metallic zinc from the ore concentrates that are not subjected to caustic soda leaching. In one process, the ore concentrate containing zinc sulfide is roasted in the presence of air to produce zinc oxide, which is combined with coke or coal and retorted to approximately 1,100 °C to produce metallic zinc. In the other process, the roasted zinc oxide is leached with sulfuric acid, and the solution is electrolyzed to produce zinc of >99.9% purity.
Reaction of zinc sulfate with sodium sulfide followed by calcination; passage of hydrogen sulfide into an aqueous solution of a zinc salt.

General Manufacturing Information

Computer and electronic product manufacturing
Custom compounding of purchased resin
Paint and coating manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Primary metal manufacturing
Printing ink manufacturing
Zinc sulfide (ZnS): ACTIVE
Precipitated zinc sulfide of commerce usually contains 15-20% water of hydration. The dried ppt may have been heated to 725 °C in absence of air to obtain substantial conversion to wurtzite, the form preferred by pigment industry.

Storage Conditions

Stable if kept dry
Finely divided ... zinc compounds, can be fire and explosion hazard if stored in damp places, sources of spontaneous combustion. /Zinc cmpd/
Separated from strong acids.

Stability Shelf Life

When containing water, it slowly oxidizes in air to sulfate
Stable if kept dry

Dates

Last modified: 08-15-2023

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